molecular formula C11H14N2O B8511545 3-Noradamantyl diazomethyl ketone

3-Noradamantyl diazomethyl ketone

Cat. No.: B8511545
M. Wt: 190.24 g/mol
InChI Key: GHOFZWOFRPJTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Noradamantyl diazomethyl ketone is a specialized biochemical tool of significant interest in enzymology and mechanistic chemistry research . This compound belongs to the class of diazomethyl ketones, which are recognized as potent irreversible inhibitors of cysteine proteinases . The proposed mechanism of inhibition involves the nucleophilic thiol group of the cysteine protease's active site initially attacking the electrophilic carbonyl carbon of the ketone . The adjacent diazo group then facilitates the release of nitrogen gas, allowing for the formation of a stable covalent thioether bond between the inhibitor and the enzyme, leading to its irreversible inactivation . The unique 3-Noradamantyl moiety provides a rigid, polycyclic hydrocarbon backbone that can be engineered to mimic specific peptide substrates or to fine-tune the molecule's physicochemical properties, such as lipophilicity and steric bulk, for enhanced selectivity and potency . While the specific biological profile of this noradamantyl derivative is not fully detailed in the public literature, its structural features make it a valuable candidate for investigating enzyme kinetics, designing targeted inhibitors, and exploring structure-activity relationships in drug discovery programs. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-diazo-1-(3-tricyclo[3.3.1.03,7]nonanyl)ethanone

InChI

InChI=1S/C11H14N2O/c12-13-6-10(14)11-4-7-1-8(5-11)3-9(11)2-7/h6-9H,1-5H2

InChI Key

GHOFZWOFRPJTIE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC3(C2)C(=O)C=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Tetrafluorophenoxymethyl Ketone Cruzain Inhibitors

  • Structure: Features a phenoxymethyl ketone group with tetrafluoro substitution.
  • Synthesis : Prepared via diazomethane-mediated formation of diazomethyl ketone intermediates, followed by Cu(I)-catalyzed cycloaddition .
  • Activity : Demonstrated efficacy in a Chagas disease mouse model (20 mg/kg, intraperitoneal), achieving parasite clearance and reduced inflammation .

Ethyldiazoacetate Derivatives

  • Structure : Contains an ethoxycarbonyl-diazo group.
  • Reactivity : Forms vinyldiazo compounds with six contiguous sp² carbons, used in cyclopropanation and tandem reactions .
  • Yield : Moderate (50–60%) under standard conditions, lower with weak bases like DBU (25–38%) .

α,β-Unsaturated Diazomethyl Ketones

  • Structure : Combines a diazomethyl ketone with conjugated double bonds.
  • Applications : Participates in Wolff rearrangements and Staudinger-Meyer reactions to synthesize pyridines and heterocycles .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: The 3-noradamantyl group’s lipophilicity enhances binding to 11β-HSD1’s hydrophobic active site, explaining its nanomolar potency .
  • Reactivity Trends : Electron-withdrawing groups (e.g., tetrafluoro) stabilize diazomethyl ketones, improving synthetic utility and reaction yields .

Preparation Methods

Triflic Acid-Promoted Ring Contraction

The noradamantane core is accessible via acid-catalyzed ring contraction of adamantane derivatives. A 2021 study demonstrated that treating N-methyl-protected cyclic carbamates with triflic acid (CF3_3SO3_3H) induces a cascade reaction involving decarboxylation and intramolecular 1,2-alkyl shifts, yielding noradamantane iminium triflates. For example:

Adamantane carbamateCF3SO3HNoradamantane iminium triflateHydrolysisNoradamantane ketone\text{Adamantane carbamate} \xrightarrow{\text{CF}3\text{SO}3\text{H}} \text{Noradamantane iminium triflate} \xrightarrow{\text{Hydrolysis}} \text{Noradamantane ketone}

This method achieves noradamantane ketones in 70–85% yield, providing a critical intermediate for subsequent diazomethyl functionalization.

Alternative Noradamantane Precursors

Hydroxy-substituted adamantanes serve as starting materials for noradamantane synthesis. For instance, 2-hydroxyadamantane undergoes oxidative cleavage followed by reductive amination to generate noradamantane derivatives.

Diazomethyl Group Introduction

Diazotransfer to Noradamantyl Ketones

A nonoxidative diazotransfer protocol using 4-acetamidobenzenesulfonyl azide (ABSA) enables direct conversion of ketones to diazoketones. In a 2022 study, trimethyl phosphonoacetate reacted with ABSA under cesium carbonate catalysis to form diazophosphonates, which underwent Horner–Wadsworth–Emmons (HWE) reactions with aldehydes to yield diazoketones. Adapting this to noradamantyl ketones:

Noradamantyl ketone+ABSACs2CO33-Noradamantyl diazomethyl ketone\text{Noradamantyl ketone} + \text{ABSA} \xrightarrow{\text{Cs}2\text{CO}3} \text{3-Noradamantyl diazomethyl ketone}

This method avoids hazardous diazomethane gas and achieves yields up to 77% for aliphatic diazoketones.

Hydrazone Diazotization

Classical diazotization of ketone hydrazones offers a reliable pathway. A 2007 study detailed the reaction of cyclopropanol-derived ketones with sodium nitrite (NaNO2_2) in acidic media to form β-functionalized diazoketones. For noradamantyl systems:

  • Hydrazone Formation :

    Noradamantyl ketone+HydrazineNoradamantyl ketone hydrazone\text{Noradamantyl ketone} + \text{Hydrazine} \rightarrow \text{Noradamantyl ketone hydrazone}
  • Diazotization :

    Hydrazone+NaNO2HCl3-Noradamantyl diazomethyl ketone\text{Hydrazone} + \text{NaNO}_2 \xrightarrow{\text{HCl}} \text{this compound}

Yields for analogous substrates ranged from 70–96% , depending on the nucleophile and solvent.

Flow Reactor-Assisted Diazomethane Generation

Safe Diazomethane Synthesis

A 2023 flow chemistry approach generates diazomethane (CH2_2N2_2) in situ using a serial reactor system, achieving a production rate of 0.45 mol/h . This method minimizes explosion risks and enables scalable diazoketone synthesis:

Noradamantyl acyl chloride+CH2N23-Noradamantyl diazomethyl ketone\text{Noradamantyl acyl chloride} + \text{CH}2\text{N}2 \rightarrow \text{this compound}

The protocol is compatible with Boc-protected amino acids, suggesting adaptability to sterically hindered substrates like noradamantane.

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityKey Advantage
Triflic Acid Contraction70–85ModerateDirect noradamantane access
Diazotransfer70–77HighAvoids CH2_2N2_2 gas
Hydrazone Diazotization70–96HighBroad functional group tolerance
Flow Reactor80–90IndustrialSafe, continuous production

Mechanistic Considerations

  • Ring Contraction : Proceeds via carbocation intermediates stabilized by the adamantane framework.

  • Diazotransfer : Involves nucleophilic attack of the ketone enolate on ABSA, followed by sulfonyl group elimination.

  • Diazotization : Requires nitrous acid (HNO2_2) to convert hydrazones to diazo compounds via a nitrosation-rearrangement sequence.

Challenges and Optimization Strategies

Steric Hindrance

The noradamantyl group’s rigidity may impede reaction kinetics. Strategies include:

  • Polar Solvents : Acetonitrile/water mixtures enhance solubility.

  • High-Temperature Conditions : Heating to 60–80°C accelerates sluggish steps.

Diazoketone Stability

This compound is prone to decomposition under light or heat. Storage in CDCl3_3 or at −20°C prolongs shelf life .

Q & A

Q. Methodological Approach

Systematic Variation : Synthesize analogs with substituents at different positions (e.g., methyl, halogens) to isolate steric/electronic effects.

Kinetic Analysis : Compare reaction rates via time-resolved NMR or UV-Vis spectroscopy.

Computational Modeling : Use DFT to map substituent effects on carbene stability and transition-state energies.
Contradictory data (e.g., lower yields with bulkier groups) may arise from competing side reactions (e.g., dimerization), which can be suppressed using low-temperature photolysis .

What strategies optimize cyclopropanation efficiency using this compound?

Q. Advanced

  • Catalyst Selection : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) enhance carbene transfer efficiency.
  • Solvent Effects : Non-polar solvents (e.g., toluene) reduce carbene quenching.
  • Substrate Design : Alkenes with electron-withdrawing groups (e.g., esters) improve cyclopropane yields (>75% reported in aryl-participated systems).
    Mechanistic studies show that adamantane’s rigidity minimizes undesired carbene rearrangements, improving stereocontrol .

How does photolysis versus thermal decomposition affect reaction outcomes?

Q. Advanced

  • Photolysis : Generates singlet carbenes, favoring stereospecific insertions (e.g., enantioselective cyclopropanation).
  • Thermal Activation : Produces triplet carbenes, leading to racemic mixtures but higher tolerance for protic solvents.
    Controlled experiments show photolysis at 365 nm achieves 90% conversion in <1 hour, while thermal methods require prolonged heating (6–12 hours) .

What are the limitations of current synthetic protocols for this compound?

Q. Critical Analysis

Scalability : Multi-step synthesis (e.g., hydrazone oxidation) complicates large-scale production.

Stability : Diazomethyl ketones are light- and heat-sensitive, requiring inert storage conditions.

Functional Group Tolerance : Strong oxidants in synthesis may degrade sensitive substituents.
Recent advances propose flow chemistry to improve scalability and stability .

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